molecular formula C10H9N3O2S B12903637 6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 59582-75-1

6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B12903637
CAS No.: 59582-75-1
M. Wt: 235.26 g/mol
InChI Key: YPVIQXHCWDFQSU-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a hydroxy group at the 5th position and a methylthio group at the 2nd position. The ethanone group is attached to the 6th position of the pyrido[2,3-d]pyrimidine ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.

    Cyclization: The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol.

    Functional Group Introduction:

Industrial Production Methods: The industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in the functional groups attached.

    Pyrido[3,4-d]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the pyridine ring.

    Pyrido[4,3-d]pyrimidines: These compounds also have a different arrangement of nitrogen atoms and may exhibit different biological activities.

Uniqueness: 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific functional groups and their positions on the pyrido[2,3-d]pyrimidine core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

59582-75-1

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

6-acetyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C10H9N3O2S/c1-5(14)6-3-11-9-7(8(6)15)4-12-10(13-9)16-2/h3-4H,1-2H3,(H,11,12,13,15)

InChI Key

YPVIQXHCWDFQSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=NC(=NC=C2C1=O)SC

Origin of Product

United States

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